molecular formula C11H21NO4 B558292 Boc-L-isoleucine CAS No. 13139-16-7

Boc-L-isoleucine

Cat. No.: B558292
CAS No.: 13139-16-7
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-YUMQZZPRSA-N
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Description

Boc-L-isoleucine is a labelled L-Isoleucine-N-T-BOC . Isoleucine is an α-amino acid essential for humans .


Synthesis Analysis

This compound is synthesized from pyruvate and alpha-ketobutyrate . The reaction type involved in its synthesis is Boc solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C11H21NO4 . Its molecular weight is 231.29 .


Chemical Reactions Analysis

This compound is used in peptide synthesis . It is also involved in C-H Activation reactions .


Physical And Chemical Properties Analysis

This compound is a white fine crystalline powder . It has a melting point of 66-69 °C . Its optical activity is [α]20/D +2.7°, c = 2 in acetic acid .

Scientific Research Applications

  • Synthesis of pH-responsive polymers : Boc-L-isoleucine has been used in the controlled synthesis of chiral polymers, which exhibit pH-responsive behavior and are promising for drug delivery applications (Bauri, Roy, Pant, & De, 2013).

  • Study of conformational properties : It has been used in the analysis of the conformational properties of isoleucine oligopeptides in various solvents, contributing to the understanding of peptide behavior (Goodman, Naider, & Toniolo, 1971).

  • Crystallographic analysis : this compound-based compounds have been studied for their structure and conformation, revealing insights into peptide architecture (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).

  • Influence on peptide properties : Research has explored how the asymmetric carbon atoms in this compound influence the conformational properties of polypeptides, providing insights into the relationship between structure and function (Widmer, Lorenzi, & Pino, 1979).

  • Synthesis of functionalized compounds : this compound has been utilized in the silylcupration of acylimidazolides, leading to the synthesis of functionalized β-amino alcohols and statine analogues, which are important in pharmaceutical synthesis (Bonini et al., 2000).

  • Synthesis and optical studies : The compound has been used in the synthesis and stereochemical investigation of isoleucine oligopeptides, which are significant as protein model compounds (Toniolo, 1971).

  • Role in plant development : In plant research, isoleucine, including derivatives like this compound, plays a critical role in plant development and metabolism, impacting processes like root development (Yu et al., 2012).

Mechanism of Action

Target of Action

Boc-L-Isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the essential amino acid isoleucine . The primary targets of this compound are the same as those of isoleucine, which plays a crucial role in protein synthesis and regulation of blood sugar and energy levels .

Mode of Action

This compound interacts with its targets in a similar manner to isoleucine. As an essential amino acid, it is incorporated into proteins during translation, influencing protein structure and function . The Boc group (tert-butoxycarbonyl) is often used in peptide synthesis to protect the amine group, preventing unwanted side reactions .

Biochemical Pathways

This compound participates in the same biochemical pathways as isoleucine. Isoleucine is one of the three branched-chain amino acids (BCAAs), along with leucine and valine . These amino acids are involved in various metabolic pathways. The catabolic pathways of BCAAs can be divided into two sequential series of reactions, referred to as the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase .

Pharmacokinetics

Isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA .

Result of Action

The result of this compound’s action is the synthesis of proteins with isoleucine residues, which can have various effects depending on the specific protein. For example, isoleucine is important in hemoglobin synthesis . The Boc group can be removed after peptide synthesis, yielding the desired peptide with free amine groups .

Action Environment

The action of this compound, like other amino acids, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with this compound. For instance, the Boc group is typically removed under acidic conditions .

Safety and Hazards

Boc-L-isoleucine should be stored at 0 to 4°C in a dry and well-ventilated place . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Boc-L-isoleucine is used in the synthesis of various compounds in the pharmaceutical industry . Its future directions could involve further exploration of its uses in drug development and synthesis of biologically active molecules .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884508
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-16-7
Record name tert-Butoxycarbonyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-isoleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Boc-L-isoleucine a useful monomer in polymer synthesis?

A1: this compound's appeal stems from its chirality and the properties it imparts to polymers. [] Research has demonstrated its successful polymerization via reversible addition-fragmentation chain transfer (RAFT) polymerization, leading to well-defined polymers with controlled molecular weight. [] Notably, the resulting polymers exhibit chirality, impacting their self-assembly behavior, and pH-responsiveness due to the presence of primary amine groups after Boc deprotection. [] These characteristics make them promising candidates for applications like drug delivery and biomolecule conjugation. []

Q2: Can you provide details on the controlled synthesis of polymers using this compound and its implications?

A2: Researchers have successfully synthesized polymers using this compound (and analogous isoleucine and leucine derivatives) via RAFT polymerization. [] This method allows for precise control over the polymerization process, resulting in polymers with predetermined molecular weights and narrow polydispersity. [] The controlled nature of RAFT polymerization enables the synthesis of block copolymers by sequentially adding different monomers. [] This technique has been used to synthesize block copolymers incorporating this compound and methyl (meth)acrylate monomers. [] These block copolymers, upon deprotection of the Boc groups, exhibit pH-responsive behavior and self-assemble into ordered structures, making them potentially suitable for drug delivery applications. []

Q3: Beyond polymers, how else is this compound utilized in synthesis?

A3: this compound is a versatile building block for synthesizing various compounds. One example is its use in the synthesis of 3-aryl-5-[(1S)-t-butyloxycarbonyl-1-amino-(2S)-methyl-1-butyl)]-1,2,4-oxadiazoles. [] This synthesis involves reacting arylamidoximes with this compound, highlighting its utility in constructing heterocyclic compounds with potential biological activity.

Q4: Are there any natural products where a structural motif similar to this compound plays a significant role?

A4: Interestingly, a natural product called (5S,6S)-aminotenuazonic acid, isolated from the Laccaria species of mushrooms, shares structural similarities with this compound. [] This compound exhibits phytotoxic activity, inhibiting root and shoot growth in various plant species. [] The presence of the isoleucine-derived moiety in this natural product suggests a possible role for this structural motif in its biological activity.

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Various spectroscopic techniques are employed to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, plays a crucial role in structure elucidation. [] High-resolution electrospray ionization mass spectrometry (HR-(+)-ESIMS) provides accurate mass measurements, aiding in structural confirmation. [] Circular Dichroism (CD) spectroscopy is used to study the optical activity and secondary structures of polymers incorporating this compound. [] These techniques, along with other analytical methods, allow researchers to thoroughly analyze the properties and behavior of this compound-based compounds.

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